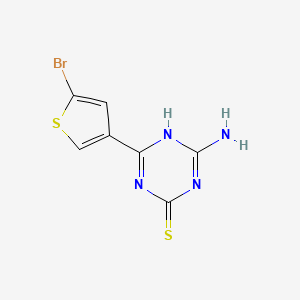
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromothiophene moiety, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a nucleophilic substitution reaction using 5-bromothiophene-3-amine.
Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using thiourea or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromothiophene moiety can be reduced to form the corresponding thiophene derivative.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, while the bromothiophene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(5-chlorothiophen-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-ethylthiophen-3-yl)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties compared to its analogs
Propiedades
Fórmula molecular |
C7H5BrN4S2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
2-amino-6-(5-bromothiophen-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5BrN4S2/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
Clave InChI |
MJRARWRFTSLQGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C2=NC(=S)N=C(N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)

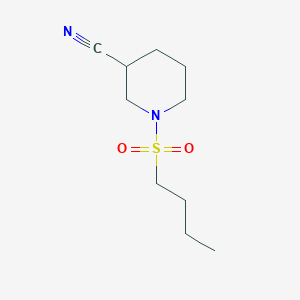


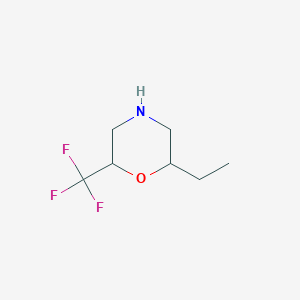

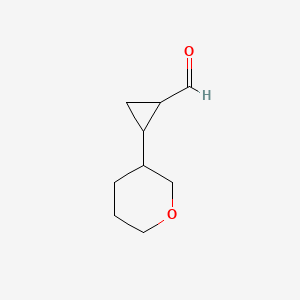
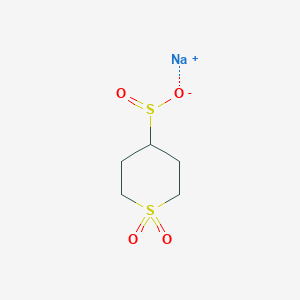
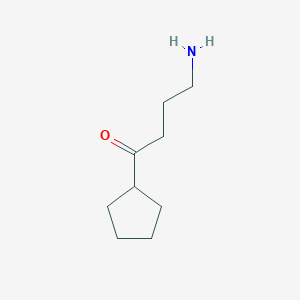
amine](/img/structure/B13192464.png)

